molecular formula C17H27NO3S B230842 1-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]PIPERIDINE

1-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]PIPERIDINE

Cat. No.: B230842
M. Wt: 325.5 g/mol
InChI Key: DKNILYKMWWEKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]PIPERIDINE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The compound’s structure includes a piperidine ring substituted with a butan-2-yl group and an ethoxybenzenesulfonyl group, making it a unique and potentially valuable molecule in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]PIPERIDINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butan-2-yl group: This step often involves alkylation reactions using butan-2-yl halides under basic conditions.

    Attachment of the ethoxybenzenesulfonyl group: This can be done through sulfonylation reactions using ethoxybenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]PIPERIDINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a wide range of applications in medicinal chemistry.

    Pyrrolidine: Another nitrogen-containing heterocycle with similar applications but different structural features.

    Piperine: A naturally occurring compound with a piperidine ring, known for its biological activities.

Uniqueness

1-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]PIPERIDINE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a butan-2-yl group and an ethoxybenzenesulfonyl group makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

1-(3-butan-2-yl-4-ethoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C17H27NO3S/c1-4-14(3)16-13-15(9-10-17(16)21-5-2)22(19,20)18-11-7-6-8-12-18/h9-10,13-14H,4-8,11-12H2,1-3H3

InChI Key

DKNILYKMWWEKTQ-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC

Origin of Product

United States

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